molecular formula C4H4ClNO2S2 B6604434 5-Methylthiazole-4-sulfonyl chloride CAS No. 2763755-45-7

5-Methylthiazole-4-sulfonyl chloride

Cat. No.: B6604434
CAS No.: 2763755-45-7
M. Wt: 197.7 g/mol
InChI Key: BPXLAQQJHQNUNH-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-sulfonyl chloride is an organosulfur compound with the molecular formula C4H4ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiazole-4-sulfonyl chloride typically involves the chlorination of 5-Methylthiazole-4-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

5-Methylthiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylthiazole-4-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the synthesis of pharmaceuticals where it acts as a building block for more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylthiazole-4-sulfonyl chloride is unique due to its specific reactivity profile and its role as an intermediate in the synthesis of pharmaceuticals targeting specific receptors. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it valuable in medicinal chemistry .

Properties

IUPAC Name

5-methyl-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S2/c1-3-4(6-2-9-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXLAQQJHQNUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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